![molecular formula C14H25NO4 B1391213 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate CAS No. 578021-55-3](/img/structure/B1391213.png)
1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate
Overview
Description
1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate is a versatile chemical compound with the molecular formula C₁₄H₂₅NO₄ and a molecular weight of 271.35 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with tert-butyl, methyl, and ethyl groups, as well as two ester functional groups. It is widely used in various fields of scientific research due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is then functionalized with tert-butyl, methyl, and ethyl groups.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include Grignard reagents, organolithium compounds, and various acids and bases.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted esters.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate is in the pharmaceutical industry. It has been identified as a potential candidate for the development of new drugs. Its structural properties allow for modifications that can lead to compounds with enhanced therapeutic effects.
Case Study:
A study published in Tetrahedron Letters explored the synthesis of derivatives of this compound, demonstrating its utility in creating novel drug candidates that target specific biological pathways. The findings indicated that modifications to the piperidine ring could enhance bioactivity and selectivity against certain diseases .
Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it valuable for researchers aiming to create complex structures.
Table: Synthesis Pathways
Reaction Type | Product Example | Reference |
---|---|---|
Alkylation | Modified piperidine derivatives | Tetrahedron Letters |
Esterification | New ester compounds | PubChem |
Cyclization | Cyclic compounds | Jubilant Ingrevia |
Neuropharmacology
Research has indicated that derivatives of this compound may exhibit neuroprotective properties. Studies are ongoing to assess its potential in treating neurodegenerative diseases.
Case Study:
Preliminary research has shown that certain derivatives can modulate neurotransmitter systems, suggesting a role in managing conditions such as Alzheimer's disease. These findings are promising for future therapeutic applications .
Mechanism of Action
The mechanism of action of 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:
Biological Activity
1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate (CAS No. 578021-55-3) is a synthetic compound with significant potential in various biological applications due to its unique chemical structure. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 271.35 g/mol. The compound features a piperidine ring substituted with tert-butyl and ethyl groups, along with two carboxylate functionalities at the 1 and 4 positions. This structural arrangement is crucial for its biological activity and reactivity.
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₅NO₄ |
Molecular Weight | 271.35 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 329.9 ± 35.0 °C |
Flash Point | 153.3 ± 25.9 °C |
Preliminary studies suggest that this compound may interact with various biological targets, including neurotransmitter receptors and metabolic enzymes. Its dual carboxylate groups could facilitate binding to proteins involved in signal transduction pathways.
Potential Therapeutic Applications
Research indicates several potential applications for this compound:
- Neuropharmacology : Due to its structural similarity to known neurotransmitter modulators, it may exhibit effects on GABAergic or glutamatergic systems.
- Antimicrobial Activity : Initial investigations have hinted at possible antibacterial or antifungal properties, warranting further exploration in this area.
- Metabolic Disorders : The compound's interaction with enzymes involved in metabolic pathways could position it as a candidate for treating conditions like diabetes or obesity.
Study on Neurotransmitter Interaction
A study explored the binding affinity of various piperidine derivatives to GABA receptors, revealing that compounds with structural similarities to this compound exhibited competitive inhibition of GABA binding. This suggests a potential role in modulating GABAergic activity, which is crucial for managing anxiety and seizure disorders.
Antimicrobial Testing
In vitro tests conducted on derivatives similar to this compound showed promising results against several bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.
Table 2: Comparison of Piperidine Derivatives
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate | C₁₂H₂₁NO₄ | Lacks ethyl group; simpler structure |
1-Tert-butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate | C₁₄H₂₅NO₄ | Contains methoxy group instead of ethyl |
N-Methyl-4-piperidone | C₆H₁₁NO | A simpler piperidine derivative; lacks carboxylic acid groups |
The unique combination of substituents in this compound may contribute to distinct biological activities compared to its analogs.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-ethylpiperidine-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-6-14(11(16)18-5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVJBGBETZFXJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673677 | |
Record name | 1-tert-Butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578021-55-3 | |
Record name | 1-tert-Butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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